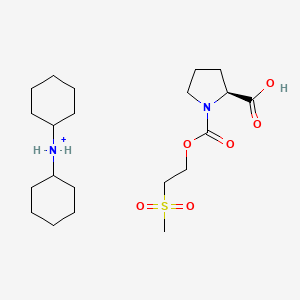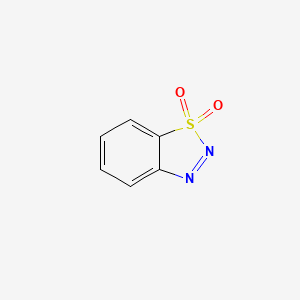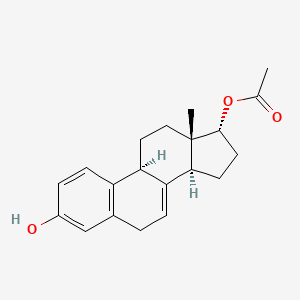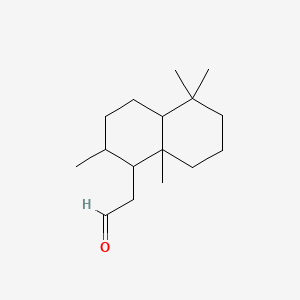
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate is a chemical compound with the molecular formula C33H60N2O6 and a molecular weight of 580.8 g/mol. It is known for its unique structure, which includes a five-membered imidazolidine ring and two laurate ester groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with diethylene glycol and lauric acid. The reaction conditions often include the use of a catalyst and a solvent to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反応の分析
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
作用機序
The mechanism of action of (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing lauric acid, which has known antimicrobial properties. Additionally, the imidazolidine ring can interact with biological molecules, potentially affecting cellular processes and pathways .
類似化合物との比較
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate can be compared with other similar compounds, such as:
(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl benzonitrile: This compound has a similar imidazolidine ring structure but differs in its substituents, leading to different chemical properties and applications.
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene diacetate:
The uniqueness of this compound lies in its specific ester groups and the resulting chemical properties, which make it suitable for a variety of applications in research and industry.
特性
| 63059-80-3 | |
分子式 |
C33H60N2O6 |
分子量 |
580.8 g/mol |
IUPAC名 |
2-[3-(2-dodecanoyloxyethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]ethyl dodecanoate |
InChI |
InChI=1S/C33H60N2O6/c1-5-7-9-11-13-15-17-19-21-23-29(36)40-27-25-34-31(38)33(3,4)35(32(34)39)26-28-41-30(37)24-22-20-18-16-14-12-10-8-6-2/h5-28H2,1-4H3 |
InChIキー |
GIOMCCKTXLHGSZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OCCN1C(=O)C(N(C1=O)CCOC(=O)CCCCCCCCCCC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)




